Calystegine C1

Overview

Description

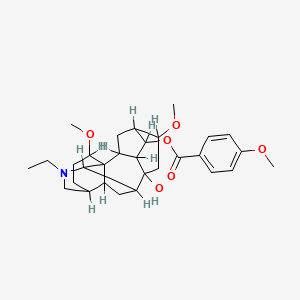

Calystegine C1 is a polyhydroxylated nortropane alkaloid found in various plants, particularly those belonging to the Convolvulaceae, Solanaceae, and Moraceae families . This compound is known for its potent inhibitory activity against glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This compound has been detected in edible fruits and vegetables such as potatoes, eggplants, tomatoes, and sweet peppers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calystegine C1 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reduction of a suitable precursor followed by cyclization and hydroxylation steps . The reaction conditions typically involve the use of reducing agents like sodium borohydride and catalysts such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. extraction from plant materials using solvents like methanol and subsequent purification through chromatography is a feasible method .

Chemical Reactions Analysis

Types of Reactions: Calystegine C1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .

Scientific Research Applications

Calystegine C1 has several scientific research applications:

Chemistry: Used as a glycosidase inhibitor in enzymatic studies to understand carbohydrate metabolism.

Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.

Industry: Utilized in the development of bioactive compounds and as a lead compound in drug discovery.

Mechanism of Action

Calystegine C1 exerts its effects primarily by inhibiting glycosidases, enzymes that break down glycosidic bonds in carbohydrates . This inhibition occurs through competitive binding to the active site of the enzyme, preventing substrate access . The molecular targets include β-glucosidase and α-galactosidase, among others . The pathways involved in its action include the disruption of carbohydrate metabolism and lysosomal storage processes .

Comparison with Similar Compounds

- Calystegine A3

- Calystegine B1

- Calystegine B2

Comparison: Calystegine C1 is unique among its analogs due to its specific inhibitory profile and potency against certain glycosidases . While calystegine B1 and B2 also inhibit glycosidases, this compound has a higher affinity for β-glucosidase and α-galactosidase . Additionally, this compound’s structure, with multiple hydroxyl groups, contributes to its distinct biochemical properties and interactions .

Properties

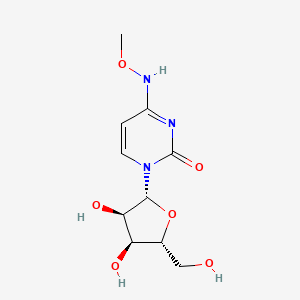

IUPAC Name |

8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOJRYWHKVYFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(C(C1(N2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156705-04-3 | |

| Record name | Calystegine C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

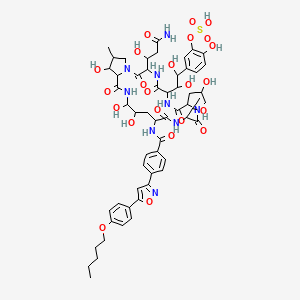

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)

![1-(2-Ethoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine](/img/structure/B1226881.png)

![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)

![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)